molecular formula C8H11N3O2 B13495946 tert-Butyl (dicyanomethyl)carbamate

tert-Butyl (dicyanomethyl)carbamate

Cat. No.: B13495946
M. Wt: 181.19 g/mol
InChI Key: MOBSVIJFIUPAGD-UHFFFAOYSA-N
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Description

tert-Butyl (dicyanomethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a dicyanomethyl substituent. This compound is of interest in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where Boc groups are widely used to protect amines during multi-step reactions. The dicyanomethyl moiety may contribute to unique reactivity, such as participation in nucleophilic addition or cyclization reactions. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating extrapolation from structurally analogous tert-butyl carbamates.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

tert-butyl N-(dicyanomethyl)carbamate

InChI

InChI=1S/C8H11N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,1-3H3,(H,11,12)

InChI Key

MOBSVIJFIUPAGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (dicyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with dicyanomethane under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, facilitating the nucleophilic attack on the dicyanomethane.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (dicyanomethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (dicyanomethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (dicyanomethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be deprotected under acidic or basic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved include the formation of stable carbamate intermediates that can be selectively cleaved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (dicyanomethyl)carbamate and related compounds from the evidence:

Compound Name Key Substituents/Features Molecular Formula (if available) CAS Number Identified Use/Application Reference(s)
This compound (hypothetical) Dicyanomethyl group, Boc-protected amine Not provided in evidence Not available Potential use in synthetic intermediates
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl group, hydroxypropan-2-yl chain, chiral center Not explicitly stated 1426129-50-1 Laboratory research (no drug/household use)
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenyl groups, hydroxypropan-2-yl chain, chiral center Not explicitly stated 155836-47-8 Laboratory research
tert-Butyl (4-bromophenyl)carbamate 4-Bromophenyl substituent C₁₁H₁₄BrNO₂ 131818-17-2 Synthetic intermediate (e.g., brominated aryl)
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Cyclobutyl ring, dibenzylamino group C₂₃H₃₀N₂O₂ 1356087-56-3 Not specified (likely intermediates)
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate Polyethylene glycol-like chain, terminal amine Not explicitly stated 101187-40-0 Linker chemistry, drug conjugation
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate Pyrimidine ring, iodinated/chlorinated substituents, chiral cyclohexyl Not explicitly stated Not available Medicinal chemistry (kinase inhibitors?)

Key Structural Comparisons :

Hydroxypropan-2-yl or polyethylene glycol chains in analogs (e.g., ) improve solubility, whereas the dicyanomethyl group may reduce solubility due to increased hydrophobicity.

Synthetic Utility: Boc-protected amines (e.g., ) are typically used for amine protection in peptide synthesis. The dicyanomethyl variant could serve as a precursor for cyanamide or tetrazole formation. Brominated analogs (e.g., ) are employed in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas dicyanomethyl derivatives might participate in click chemistry or cycloadditions.

Safety Profiles: Most tert-butyl carbamates in the evidence are classified as low hazard (e.g., ), but brominated or iodinated derivatives (e.g., ) may pose greater risks due to halogen reactivity.

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